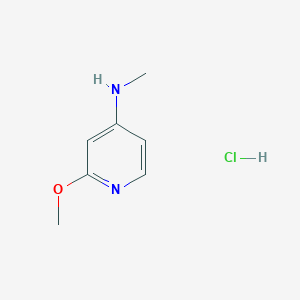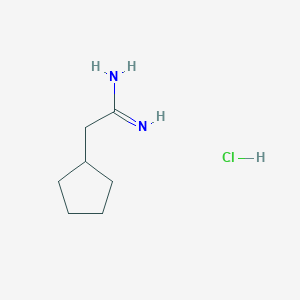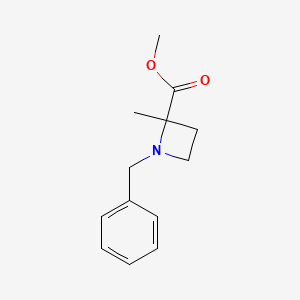
N-methyl-1-phenylethane-1-sulfonamide
Vue d'ensemble
Description
“N-methyl-1-phenylethane-1-sulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is a type of sulfonamide, a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-phenylethane-1-sulfonamide” consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a phenylethane group . The InChI code for this compound is 1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 .Physical And Chemical Properties Analysis
“N-methyl-1-phenylethane-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 199.27 .Applications De Recherche Scientifique
Indoor and Outdoor Air Analysis
A study by Shoeib et al. (2005) investigated Perfluorinated alkyl sulfonamides (PFASs) used in consumer products for surface protection. This included substances like N-methylperfluorooctane sulfonamidethylacrylate (MeFOSEA), revealing their occurrence in indoor air, house dust, and outdoor air. The study underscores the relevance of these compounds in environmental monitoring and human exposure assessment (Shoeib et al., 2005).
Catalytic Applications
Khazaei et al. (2014) discussed the use of an N-bromo sulfonamide reagent in synthesizing bis(pyrazol-5-ols) through a one-pot condensation reaction. This highlights the role of sulfonamides in facilitating organic synthesis reactions (Khazaei et al., 2014).
Photochemical Synthesis
Moroda, Furuyama, and Togo (2009) detailed the synthesis of 3,4-Dihydro-2,1-benzothiazine 2,2-dioxides through the reaction of N-methyl 2-arylethane-sulfonamides under photochemical conditions. This demonstrates the application of sulfonamides in photochemically driven synthetic processes (Moroda, Furuyama, & Togo, 2009).
Gas Chromatography Analysis
Chiavarino et al. (1998) employed atomic emission detection to analyze sulfonamides, including N1-methylated derivatives. This research highlights the utility of sulfonamides in analytical chemistry, particularly in gas chromatography (Chiavarino et al., 1998).
Polymer Material Development
Andrejevic et al. (2015) synthesized a series of poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides. This research contributes to the field of material science, particularly in developing polymers with varying thermal and physical properties (Andrejevic et al., 2015).
Drug Development and Inhibition Studies
Li et al. (1995) showed the application of sulfonamides in drug development, particularly as COX-2 inhibitors. This exemplifies the medicinal chemistry applications of sulfonamides (Li et al., 1995).
Spectroscopic Investigation and Electronic Properties
Mahmood, Akram, and Lima (2016) conducted a combined experimental and computational approach to study two sulfonamide derivatives, demonstrating the role of sulfonamides in spectroscopic analysis and material characterization (Mahmood, Akram, & Lima, 2016).
Safety And Hazards
“N-methyl-1-phenylethane-1-sulfonamide” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-methyl-1-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGYEVCKSVELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-phenylethane-1-sulfonamide | |
CAS RN |
1803608-21-0 | |
| Record name | N-methyl-1-phenylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)






![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)

